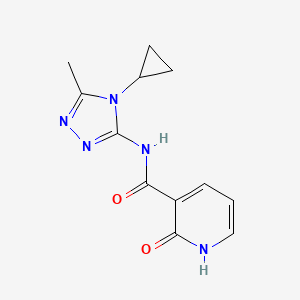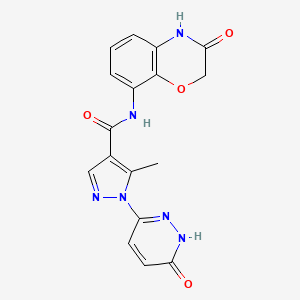
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a derivative of oxadiazole, a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). The compound has also been reported to exhibit antinociceptive effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound exhibits various properties that make it a potential therapeutic agent for various diseases. Additionally, the synthesis method for the compound is relatively simple and yields a high purity and yield of the product. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit toxic effects at high doses, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential as an anticancer agent. Studies have reported that the compound exhibits promising anticancer activity, and further research may lead to the development of novel cancer therapies. Additionally, the compound's potential as a neuroprotective agent has been suggested, and further studies may elucidate its mechanism of action and potential therapeutic applications in neurological diseases. Finally, the compound's potential as an anti-inflammatory agent warrants further investigation, as it may have potential therapeutic applications in various inflammatory diseases.
Synthesis Methods
The synthesis of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-(1-methylimidazol-2-yl)acetic acid with 1-phenylbutan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been reported to yield a high purity and yield of the compound.
Scientific Research Applications
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent in various scientific research studies. The compound has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-13(11-12-7-5-4-6-8-12)16-18-14(19-21-16)15-17-9-10-20(15)2/h4-10,13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKQCZEAGKDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=NC(=NO2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)

![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)

![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)